molecular formula C15H20N2O2 B7614707 3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

Cat. No.: B7614707
M. Wt: 260.33 g/mol
InChI Key: FMSXJXAISLLYST-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with dimethyl groups at the 3 and 4 positions and a pyrrolidinone moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-oxo-2-pyrrolidin-1-ylethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactors and automated synthesis can be employed to enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carbonyl group in the pyrrolidinone moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethylbenzamide: Lacks the pyrrolidinone moiety, resulting in different chemical and biological properties.

    N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide: Lacks the dimethyl groups on the benzamide core, affecting its reactivity and interactions.

    4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide: Contains only one methyl group, leading to differences in steric and electronic effects.

Uniqueness

3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is unique due to the presence of both dimethyl groups and the pyrrolidinone moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-5-6-13(9-12(11)2)15(19)16-10-14(18)17-7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSXJXAISLLYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)N2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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